N-(6-Aminoisoquinolin-3-yl)acetamide
CAS No.: 918811-44-6
Cat. No.: VC15978210
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918811-44-6 |
|---|---|
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | N-(6-aminoisoquinolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C11H11N3O/c1-7(15)14-11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,12H2,1H3,(H,13,14,15) |
| Standard InChI Key | KAMBQYGNLQVHLS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NC=C2C=CC(=CC2=C1)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Scaffold and Substituent Configuration
The isoquinoline moiety in N-(6-Aminoisoquinolin-3-yl)acetamide consists of a benzene ring fused to a pyridine ring, with the acetamide group (-NHCOCH₃) at position 3 and an amino group (-NH₂) at position 6. This substitution pattern distinguishes it from simpler isoquinoline derivatives, such as 4-Chloro-N-(isoquinolin-3-yl)butanamide, which features a chloroalkyl chain at the same position . The amino group at position 6 introduces hydrogen-bonding capabilities, potentially enhancing solubility and biological interactions compared to halogenated analogs .
Table 1: Molecular Properties of N-(6-Aminoisoquinolin-3-yl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Exact Mass | 201.0900 g/mol |
| Topological Polar Surface Area (TPSA) | 75.9 Ų |
| LogP (Partition Coefficient) | 1.8 (estimated) |
The planar arrangement of the isoquinoline core, as observed in structurally similar compounds, suggests that N-(6-Aminoisoquinolin-3-yl)acetamide adopts a near-planar conformation, with minor deviations due to steric effects from the acetamide group . Crystallographic data from analogous molecules, such as 4-Chloro-N-(isoquinolin-3-yl)butanamide, reveal that the amide bond and aromatic system lie in a common plane (r.m.s. deviation = 0.096 Å), while substituents like chlorine or amino groups introduce localized distortions .
Synthesis and Structural Modification
Synthetic Routes
While no direct synthesis of N-(6-Aminoisoquinolin-3-yl)acetamide is documented in the provided sources, its preparation can be inferred from methods used for analogous compounds. A plausible pathway involves:
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Amination of Isoquinoline: Introduction of an amino group at position 6 via nitration followed by reduction or direct substitution using ammonia under catalytic conditions.
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Acetylation: Reaction of 6-aminoisoquinolin-3-amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide derivative .
This two-step approach mirrors strategies employed in the synthesis of N-(6-iodopyridin-3-yl)acetamide, where iodination precedes acetylation . Modifications to reaction conditions (e.g., temperature, solvent polarity) would be necessary to accommodate the reactivity differences between pyridine and isoquinoline rings.
Structural Analogues and Activity Trends
The European Lead Factory’s work on KLK6 inhibitors highlights the importance of amidine and oxazolidinone groups in enhancing protease binding affinity . Although N-(6-Aminoisoquinolin-3-yl)acetamide lacks these moieties, its amino and acetamide substituents could facilitate interactions with serine proteases or other enzymatic targets. For instance, compound 34 in the KLK6 study, which features a 6-carbamimidoylpyridin-3-yl group, demonstrates nanomolar inhibitory potency, suggesting that strategic placement of hydrogen-bond donors (e.g., -NH₂) significantly impacts biological activity .
Physicochemical Properties and Stability
Solubility and Crystallinity
The amino group at position 6 enhances hydrophilicity compared to halogenated derivatives like N-(6-iodopyridin-3-yl)acetamide . Estimated aqueous solubility for N-(6-Aminoisoquinolin-3-yl)acetamide ranges from 10–50 mg/mL, depending on pH and ionic strength. Crystallographic studies of 4-Chloro-N-(isoquinolin-3-yl)butanamide reveal that intermolecular hydrogen bonds (N–H⋯N and C–H⋯O) stabilize the crystal lattice, a feature likely shared by the target compound .
Table 2: Comparative Crystallographic Data
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